molecular formula C19H27N3O5 B12163126 Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12163126
M. Wt: 377.4 g/mol
InChI Key: MDQCXYHXFVQRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a methoxyphenyl-substituted pyrrolidinone moiety. Its molecular formula is C18H28N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone intermediate, which is then reacted with tert-butyl carbamate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, often incorporating automated systems for precise control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler analog used in various synthetic applications.

    Methoxyphenyl-substituted pyrrolidinones: Compounds with similar structural motifs but different functional groups.

Uniqueness

Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-10-9-20-17(24)13-11-16(23)22(12-13)14-5-7-15(26-4)8-6-14/h5-8,13H,9-12H2,1-4H3,(H,20,24)(H,21,25)

InChI Key

MDQCXYHXFVQRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.